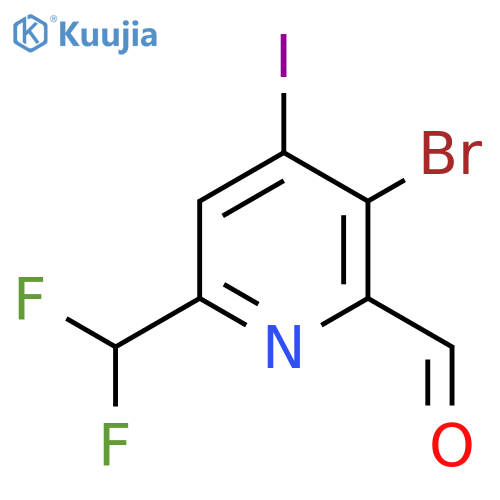Cas no 1805170-29-9 (3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde)

1805170-29-9 structure
商品名:3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde
CAS番号:1805170-29-9
MF:C7H3BrF2INO
メガワット:361.910100221634
CID:4862844
3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde
-
- インチ: 1S/C7H3BrF2INO/c8-6-3(11)1-4(7(9)10)12-5(6)2-13/h1-2,7H
- InChIKey: MDXZRSIPSOSXJW-UHFFFAOYSA-N
- ほほえんだ: IC1C(=C(C=O)N=C(C(F)F)C=1)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 195
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 30
3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029058045-1g |
3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde |
1805170-29-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde 関連文献
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
1805170-29-9 (3-Bromo-6-(difluoromethyl)-4-iodopyridine-2-carboxaldehyde) 関連製品
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
